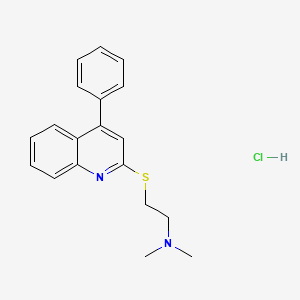![molecular formula C28H22O6 B12814510 2,3-Bis(benzyloxy)-7-hydroxy-9-methoxy-6h-benzo[c]chromen-6-one](/img/structure/B12814510.png)
2,3-Bis(benzyloxy)-7-hydroxy-9-methoxy-6h-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(benzyloxy)-7-hydroxy-9-methoxy-6h-benzo[c]chromen-6-one is a complex organic compound belonging to the benzo[c]chromen-6-one family This compound is characterized by its unique structure, which includes benzyloxy, hydroxy, and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(benzyloxy)-7-hydroxy-9-methoxy-6h-benzo[c]chromen-6-one typically involves a multi-step process. One efficient method involves the reaction of substituted 2-hydroxychalcones with β-ketoesters in the presence of a mild base such as cesium carbonate (Cs2CO3). This reaction proceeds through a domino Michael addition, intramolecular aldol condensation, oxidative aromatization, and lactonization . The reaction conditions are generally mild, and the process can be completed in a one-pot synthesis, making it highly efficient.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(benzyloxy)-7-hydroxy-9-methoxy-6h-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
2,3-Bis(benzyloxy)-7-hydroxy-9-methoxy-6h-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,3-Bis(benzyloxy)-7-hydroxy-9-methoxy-6h-benzo[c]chromen-6-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and hydroxy groups play a crucial role in binding to these targets, influencing various biochemical pathways. For instance, it may inhibit specific enzymes by binding to their active sites, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(benzyloxy)-benzo[c]chromen-6-one
- 1,3-Bis(2-fluoro-benzyloxy)-benzo[c]chromen-6-one
- Alkoxylated 6H-benzo[c]chromen-6-one derivatives
Uniqueness
2,3-Bis(benzyloxy)-7-hydroxy-9-methoxy-6h-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyloxy and methoxy groups enhances its solubility and reactivity, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C28H22O6 |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
7-hydroxy-9-methoxy-2,3-bis(phenylmethoxy)benzo[c]chromen-6-one |
InChI |
InChI=1S/C28H22O6/c1-31-20-12-22-21-14-25(32-16-18-8-4-2-5-9-18)26(33-17-19-10-6-3-7-11-19)15-24(21)34-28(30)27(22)23(29)13-20/h2-15,29H,16-17H2,1H3 |
Clé InChI |
LRBJGXHSHSOQHD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=C1)O)C(=O)OC3=CC(=C(C=C32)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


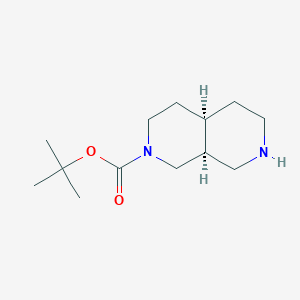

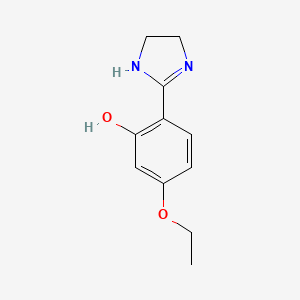
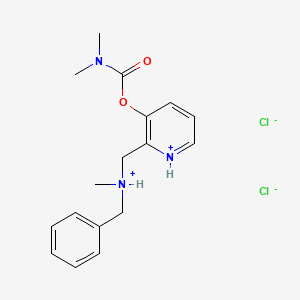
![N-[tris(aziridin-1-yl)-lambda5-phosphanylidene]benzenesulfonamide](/img/structure/B12814451.png)
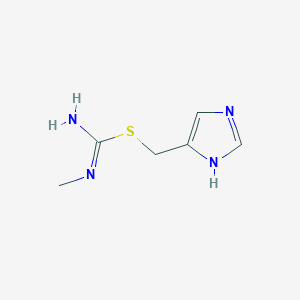
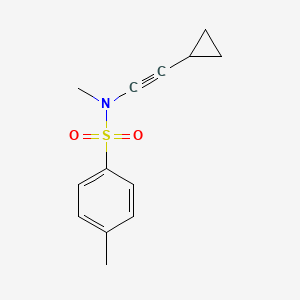

![7-[[2-(2-Aminothiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride](/img/structure/B12814490.png)

![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B12814496.png)
